molecular formula C10H3BrF2N2 B13212172 7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile

7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile

Cat. No.: B13212172
M. Wt: 269.04 g/mol
InChI Key: NYASTPFROHJGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₃BrF₂N₂ and a molecular weight of 269.05 g/mol . This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile to produce 7-bromo-4-fluoro-1-hydroxy-isoquinoline . Further fluorination and nitrile introduction steps are required to obtain the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and nucleophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as its role in biological systems or chemical reactions. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, fluorine, and nitrile functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H3BrF2N2

Molecular Weight

269.04 g/mol

IUPAC Name

7-bromo-5,6-difluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H3BrF2N2/c11-7-3-6-5(9(12)10(7)13)1-2-15-8(6)4-14/h1-3H

InChI Key

NYASTPFROHJGNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)C#N

Origin of Product

United States

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